![molecular formula C8H14N2O B2368933 2-Azaspiro[3.4]octane-2-carboxamide CAS No. 1849265-21-9](/img/structure/B2368933.png)
2-Azaspiro[3.4]octane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Azaspiro[3.4]octane is explained in a paper by Subbiah Ramesh et al . They developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[3.4]octane-2-carboxamide is complex due to its cyclic nature. The molecule consists of a cyclopentane ring and a four-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis
2-Azaspiro[3.4]octane-2-carboxamide has a melting point of 172-175 C and a boiling point of 400.3 C at 760 mmHg. It is soluble in water, acetone, and methanol. The compound has a density of 1.2 g/cm^3.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Azaspiro[3.4]octane-2-carboxamide, focusing on six unique fields:
Pharmaceutical Development
2-Azaspiro[3.4]octane-2-carboxamide has shown potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates. This compound has been explored for its potential to develop new therapeutic agents targeting various diseases, including neurological disorders and cancer .
Neuropharmacology
In neuropharmacology, 2-Azaspiro[3.4]octane-2-carboxamide derivatives have been investigated as M4 receptor agonists. These compounds can modulate the muscarinic acetylcholine receptors, which play a crucial role in the central nervous system. Research has indicated their potential in treating conditions such as schizophrenia, cognitive dysfunction, and hyperkinetic movement disorders .
Antimicrobial Agents
The compound has also been studied for its antimicrobial properties. Researchers have synthesized various derivatives of 2-Azaspiro[3.4]octane-2-carboxamide to evaluate their efficacy against bacterial and fungal pathogens. These studies aim to develop new antimicrobial agents that can overcome resistance mechanisms in pathogens .
Chemical Synthesis and Methodology
2-Azaspiro[3.4]octane-2-carboxamide serves as an important intermediate in organic synthesis. Its synthesis involves innovative annulation strategies that can be applied to create complex spirocyclic compounds. These methodologies are valuable for developing new synthetic routes and expanding the chemical space available for drug discovery .
Cancer Research
In cancer research, derivatives of 2-Azaspiro[3.4]octane-2-carboxamide have been explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Ongoing studies aim to optimize these derivatives for better efficacy and reduced toxicity .
Material Science
Beyond biological applications, 2-Azaspiro[3.4]octane-2-carboxamide has potential uses in material science. Its unique structure can be utilized to design novel materials with specific properties, such as enhanced stability and reactivity. These materials can be applied in various fields, including catalysis and nanotechnology .
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Eigenschaften
IUPAC Name |
2-azaspiro[3.4]octane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZCEHOQNNVYJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

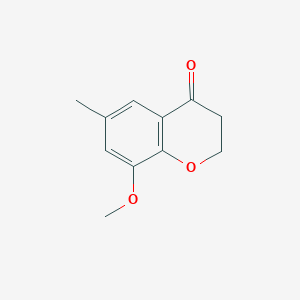
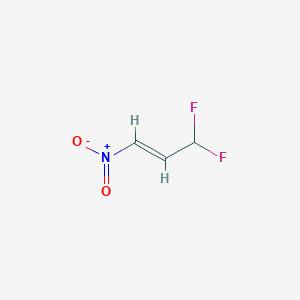


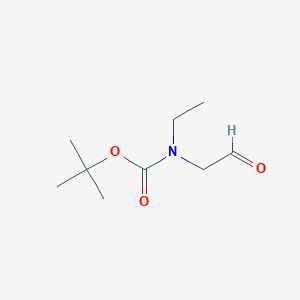
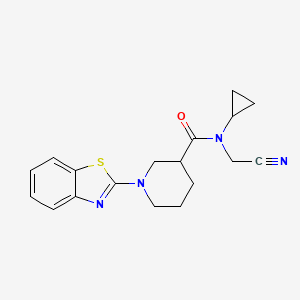
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)


![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
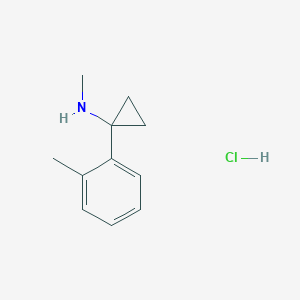

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)